![molecular formula C17H22N2O4 B1462776 Boc-4-methyl-DL-tryptophan CAS No. 1219232-56-0](/img/structure/B1462776.png)
Boc-4-methyl-DL-tryptophan
Overview
Description
Boc-4-methyl-DL-tryptophan is a chemical compound with the molecular formula C17H22N2O4 . It has a molecular weight of 318.37 and is a white to pale white solid . The IUPAC name for this compound is N-(tert-butoxycarbonyl)-4-methyltryptophan .
Molecular Structure Analysis
The InChI code for Boc-4-methyl-DL-tryptophan is 1S/C17H22N2O4/c1-10-6-5-7-12-14(10)11(9-18-12)8-13(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,13,18H,8H2,1-4H3,(H,19,22)(H,20,21) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
Boc-4-methyl-DL-tryptophan has a predicted boiling point of 544.19°C at 760 mmHg . It has a predicted density of 1.24 g/cm³ and a predicted refractive index of n20D 1.60 .Scientific Research Applications
Peptide Synthesis
Boc-4-methyl-DL-tryptophan is commonly used in peptide synthesis to construct peptides with specific structures and sequences .
Cell Metabolism Research
The two-photon excitation autofluorescence lifetime of tryptophan is used to probe cell metabolism. The fluorescence lifetime of tryptophan is highly sensitive to changes in molecular conformation and the environment .
Cancer Research
Boc-4-methyl-DL-tryptophan is being studied for its potential use in cancer treatment. It’s used to track the therapeutic effect of the tumor immunotherapy drug 1-MT for HeLa cells .
Autoimmune Disorders
Research is being conducted on the use of Boc-4-methyl-DL-tryptophan in the treatment of autoimmune disorders .
Genetic Transformation in Plants
A novel selection system for plant genetic transformation was developed based on the enzyme tryptophan decarboxylase (TDC). This enzyme converts the toxic tryptophan analogue 4-methyl tryptophan (4-mT) into the non-toxic compound 4-methyl tryptamine .
Study of Protein Degradation
The compound is used to clarify the mechanism of loss of Trp residues in proteins exposed to peroxynitrite. The Trp residues in bovine serum albumin and collagen IV were decreased by peroxynitrite treatment .
Safety and Hazards
Boc-4-methyl-DL-tryptophan is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Boc-4-methyl-DL-tryptophan is a derivative of tryptophan . It primarily targets the ATB0,±specific glycine uptake system . This system plays a crucial role in the regulation of glycine levels in the body, which is an important neurotransmitter in the central nervous system.
Mode of Action
Boc-4-methyl-DL-tryptophan acts as an inhibitor of the ATB0,±specific glycine uptake system . By binding to this system, it prevents the uptake of glycine, thereby increasing the concentration of glycine in the synaptic cleft and enhancing its neurotransmitter activity.
Biochemical Pathways
The primary biochemical pathway affected by Boc-4-methyl-DL-tryptophan is the glycine neurotransmission pathway . By inhibiting the uptake of glycine, it disrupts the normal functioning of this pathway, leading to increased levels of glycine in the synaptic cleft and enhanced neurotransmission.
Pharmacokinetics
It is known that the compound has a molecular weight of 31837 , which suggests that it may have good bioavailability due to its relatively small size. It is also known to be stable at room temperature , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of the ATB0,±specific glycine uptake system by Boc-4-methyl-DL-tryptophan leads to increased levels of glycine in the synaptic cleft . This can enhance the neurotransmitter activity of glycine, potentially leading to changes in neural signaling and function.
properties
IUPAC Name |
3-(4-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-10-6-5-7-12-14(10)11(9-18-12)8-13(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,13,18H,8H2,1-4H3,(H,19,22)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWGAIHROWITPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2CC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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